molecular formula C16H14N2O B1584870 p-(p-Ethoxyphenyliminomethyl)benzonitrile CAS No. 34128-02-4

p-(p-Ethoxyphenyliminomethyl)benzonitrile

Cat. No. B1584870
CAS RN: 34128-02-4
M. Wt: 250.29 g/mol
InChI Key: WTTZYFPFXIZAOS-UHFFFAOYSA-N
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Description

P-(p-Ethoxyphenyliminomethyl)benzonitrile is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.29 g/mol . It is widely studied in scientific research.


Molecular Structure Analysis

The molecular structure of p-(p-Ethoxyphenyliminomethyl)benzonitrile consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Antibacterial Applications

Recent studies have synthesized derivatives of 4’-Cyanobenzylidene-4-ethoxyaniline for antibacterial purposes. These compounds have been tested both in vitro and in silico for their efficacy against various bacterial strains. The unique structure of the compound allows for the potential development of new antibacterial agents .

Antiviral Research

This compound has been identified as a potential inhibitor of viral RNA-dependent RNA polymerase (RdRp), which is crucial in the replication and transcription of SARS-CoV-2, the virus responsible for COVID-19. This suggests that derivatives of 4’-Cyanobenzylidene-4-ethoxyaniline could be used in the treatment of diseases caused by coronaviruses .

Material Science

In the field of material science, 4’-Cyanobenzylidene-4-ethoxyaniline is used due to its molecular structure, which can contribute to the synthesis of novel materials with specific optical or electrical properties. Its potential for creating new polymers or coatings makes it a valuable compound for research and development .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its chemical properties allow for reactions that can lead to the development of new organic compounds with diverse applications in chemistry and pharmacology .

Biological Activity Studies

4’-Cyanobenzylidene-4-ethoxyaniline: has garnered attention for its potential biological activity. Research is ongoing to explore its therapeutic applications, including its role in modulating biological pathways or as a lead compound in drug discovery.

Computational Chemistry

The compound is also used in computational chemistry to model interactions with biological targets. Its structure can be used to simulate docking studies, which help in understanding how it or its derivatives might interact with enzymes or receptors .

Photophysical Research

Due to its unique photophysical properties, 4’-Cyanobenzylidene-4-ethoxyaniline is studied for its potential use in photodynamic therapy (PDT). It could serve as a photosensitizer, which, upon activation by light, can produce reactive oxygen species to target diseased cells .

Environmental Science

Lastly, this compound’s derivatives could be used in environmental science to develop sensors or indicators for the detection of pollutants or toxins. Its chemical reactivity and stability under various conditions make it suitable for such applications .

properties

IUPAC Name

4-[(4-ethoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTZYFPFXIZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346620
Record name p-(p-Ethoxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(p-Ethoxyphenyliminomethyl)benzonitrile

CAS RN

34128-02-4
Record name p-(p-Ethoxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyanobenzylidene-4-ethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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